Methyl 5,5-dimethylpyrrolidine-2-carboxylate;hydrochloride
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Overview
Description
Methyl 5,5-dimethylpyrrolidine-2-carboxylate;hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,5-dimethylpyrrolidine-2-carboxylate;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of ammonia or an amine to form the pyrrolidine ring.
Methylation: The pyrrolidine ring is then methylated using methyl iodide or dimethyl sulfate under basic conditions to introduce the methyl groups at the 5-position.
Esterification: The carboxylate group is introduced via esterification, typically using methanol and a strong acid catalyst like sulfuric acid.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the ester with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds or functional groups.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles such as amines or alcohols under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products:
Oxidation: N-oxides, carboxylic acids
Reduction: Saturated derivatives
Substitution: Amides, alcohols
Scientific Research Applications
Methyl 5,5-dimethylpyrrolidine-2-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its role as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 5,5-dimethylpyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting biochemical pathways and physiological processes. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Pyrrolidine: The parent compound, lacking the methyl and ester groups.
N-Methylpyrrolidine: Similar structure but with a single methyl group on the nitrogen atom.
Methyl 2-pyrrolidinecarboxylate: Lacks the dimethyl substitution at the 5-position.
Uniqueness: Methyl 5,5-dimethylpyrrolidine-2-carboxylate;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ester group and the hydrochloride salt form enhances its solubility and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
methyl 5,5-dimethylpyrrolidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2)5-4-6(9-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIFEEFRVZBTFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1)C(=O)OC)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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